molecular formula C5H6FN3O B072356 2-Amino-5-fluoro-6-methylpyrimidin-4(1h)-one CAS No. 1597-35-9

2-Amino-5-fluoro-6-methylpyrimidin-4(1h)-one

Cat. No. B072356
CAS RN: 1597-35-9
M. Wt: 143.12 g/mol
InChI Key: CBRFQLVEZWUNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-fluoro-6-methylpyrimidin-4(1h)-one, also known as AFMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. AFMP is a heterocyclic compound that contains a pyrimidine ring with a fluorine atom and a methyl group at the 5th and 6th position, respectively.

Mechanism Of Action

The mechanism of action of 2-Amino-5-fluoro-6-methylpyrimidin-4(1h)-one involves the inhibition of key enzymes and pathways involved in cell growth and proliferation. 2-Amino-5-fluoro-6-methylpyrimidin-4(1h)-one has been shown to inhibit the activity of dihydrofolate reductase, which is responsible for the production of tetrahydrofolate, a critical cofactor in the synthesis of nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, ultimately resulting in cell death.

Biochemical And Physiological Effects

2-Amino-5-fluoro-6-methylpyrimidin-4(1h)-one has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-Amino-5-fluoro-6-methylpyrimidin-4(1h)-one has also been shown to have antiviral activity against the influenza virus and antimicrobial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-Amino-5-fluoro-6-methylpyrimidin-4(1h)-one is its potential as a new drug candidate. Its ability to inhibit key enzymes and pathways involved in cell growth and proliferation makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 2-Amino-5-fluoro-6-methylpyrimidin-4(1h)-one is its potential toxicity, which needs to be further investigated.

Future Directions

There are several future directions for the research on 2-Amino-5-fluoro-6-methylpyrimidin-4(1h)-one. One direction is to further investigate its potential as a new drug candidate for the treatment of cancer and other diseases. Another direction is to explore its potential as a new antimicrobial and antiviral agent. Additionally, more research is needed to understand the mechanism of action of 2-Amino-5-fluoro-6-methylpyrimidin-4(1h)-one and its potential toxicity, which will be critical for its development as a new drug.

Synthesis Methods

The synthesis of 2-Amino-5-fluoro-6-methylpyrimidin-4(1h)-one involves the reaction of 2-amino-5-fluoropyrimidine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then treated with hydrochloric acid to yield the final product. This method provides a high yield of 2-Amino-5-fluoro-6-methylpyrimidin-4(1h)-one and has been used in various studies for the production of this compound.

Scientific Research Applications

2-Amino-5-fluoro-6-methylpyrimidin-4(1h)-one has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anticancer, antiviral, and antimicrobial activities, making it a promising candidate for the development of new drugs. 2-Amino-5-fluoro-6-methylpyrimidin-4(1h)-one has also been shown to have an inhibitory effect on various enzymes, including dihydrofolate reductase and thymidylate synthase, which are important targets for cancer therapy.

properties

IUPAC Name

2-amino-5-fluoro-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRFQLVEZWUNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283713
Record name 2-amino-5-fluoro-6-methylpyrimidin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluoro-6-methylpyrimidin-4(1h)-one

CAS RN

1597-35-9
Record name NSC523385
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC33040
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-5-fluoro-6-methylpyrimidin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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